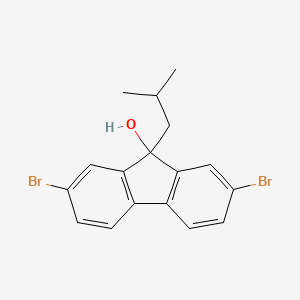
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at the 2 and 7 positions, a 2-methylpropyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 9-fluorenone to obtain 2,7-dibromo-9-fluorenone, which is then subjected to further reactions to introduce the 2-methylpropyl group and the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-one.
Reduction: 2,7-Dihydro-9-(2-methylpropyl)fluoren-9-ol.
Substitution: 2,7-Dimethoxy-9-(2-methylpropyl)fluoren-9-ol.
Applications De Recherche Scientifique
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol involves its interaction with molecular targets and pathways within a system. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and the 2-methylpropyl group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9-fluorenone: Lacks the 2-methylpropyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two methyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group.
9,9-Dioctyl-2,7-dibromofluorene: Contains two octyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group .
Propriétés
Formule moléculaire |
C17H16Br2O |
|---|---|
Poids moléculaire |
396.1 g/mol |
Nom IUPAC |
2,7-dibromo-9-(2-methylpropyl)fluoren-9-ol |
InChI |
InChI=1S/C17H16Br2O/c1-10(2)9-17(20)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h3-8,10,20H,9H2,1-2H3 |
Clé InChI |
HARWWRYPZFOASH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
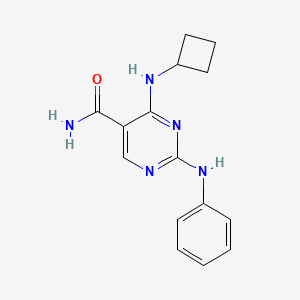
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
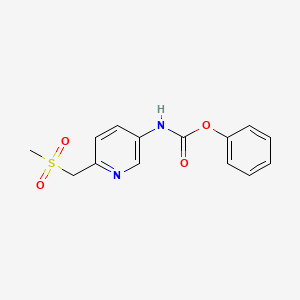

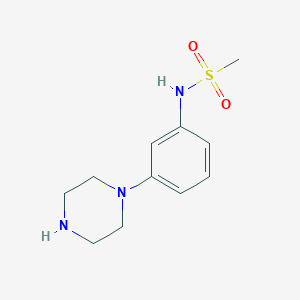
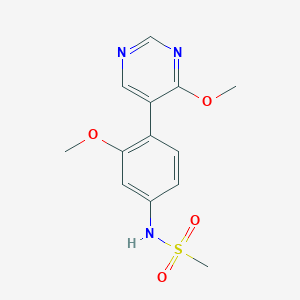

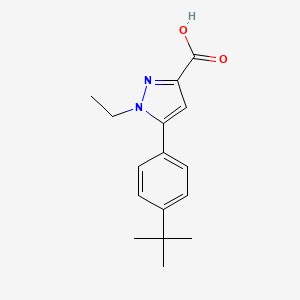
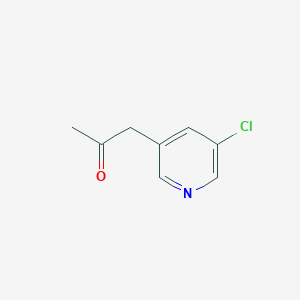


![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
